Cas no 2229617-89-2 (1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine)
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine
- 2229617-89-2
- EN300-1933415
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- Inchi: 1S/C8H7BrF3N/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,7-8H,13H2
- InChI Key: WRCULXATMFQFJE-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1)C(C(F)F)N)F
Computed Properties
- Exact Mass: 252.97140g/mol
- Monoisotopic Mass: 252.97140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26Ų
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1933415-0.05g |
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine |
2229617-89-2 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1933415-0.1g |
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine |
2229617-89-2 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1933415-0.25g |
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine |
2229617-89-2 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1933415-0.5g |
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine |
2229617-89-2 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1933415-1.0g |
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine |
2229617-89-2 | 1g |
$1442.0 | 2023-05-24 | ||
| Enamine | EN300-1933415-2.5g |
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine |
2229617-89-2 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1933415-5.0g |
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine |
2229617-89-2 | 5g |
$4184.0 | 2023-05-24 | ||
| Enamine | EN300-1933415-10.0g |
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine |
2229617-89-2 | 10g |
$6205.0 | 2023-05-24 | ||
| Enamine | EN300-1933415-1g |
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine |
2229617-89-2 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1933415-5g |
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine |
2229617-89-2 | 5g |
$3479.0 | 2023-09-17 |
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine
Introduction to 1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine (CAS No. 2229617-89-2)
1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine, with the CAS number 2229617-89-2, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo and fluoro-substituted phenyl group and a difluoroethylamine moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.
The synthesis of 1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine involves multi-step chemical reactions, often starting from readily available starting materials such as 3-bromo-5-fluorobenzene and difluoroacetic acid. The reaction conditions and catalysts used in these syntheses are crucial for achieving high yields and purity, which are essential for subsequent biological evaluations. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes, making this compound more accessible for large-scale production.
In terms of its chemical properties, 1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine exhibits notable solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its stability under various conditions is also an important consideration for its use in experimental settings. The compound's ability to form stable salts with acids further enhances its utility in pharmaceutical formulations.
The biological activity of 1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine has been the subject of several recent studies. Research has shown that this compound possesses potent activity against certain types of cancer cells, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance, studies have demonstrated that it can effectively inhibit the activity of kinases such as AKT and ERK, which are known to play critical roles in cancer progression.
Beyond its anti-cancer properties, 1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine has also shown promise in the treatment of neurological disorders. Preclinical studies have indicated that it can modulate the activity of neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. This makes it a potential candidate for the development of new therapies for conditions such as depression and Parkinson's disease.
The safety profile of 1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine is another critical aspect that has been extensively evaluated. Toxicological studies have generally shown that it is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 1-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-amine (CAS No. 2229617-89-2) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in the field.
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